molecular formula C16H22OS B1212639 A-Nor-3-thiaestra-1,5(10)-dien-17beta-ol CAS No. 71995-93-2

A-Nor-3-thiaestra-1,5(10)-dien-17beta-ol

Cat. No.: B1212639
CAS No.: 71995-93-2
M. Wt: 262.4 g/mol
InChI Key: JWZLPBSNBPYKOV-AYCVOAMHSA-N
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Description

A-Nor-3-thiaestra-1,5(10)-dien-17beta-ol is a steroidal derivative characterized by two key structural modifications:

  • A-Nor configuration: The absence of the A-ring, which alters molecular rigidity and conformational flexibility compared to intact estrane or gonane frameworks.
  • 3-Thia substitution: A sulfur atom replaces the oxygen at position 3, influencing electronic properties and metabolic stability.

Properties

CAS No.

71995-93-2

Molecular Formula

C16H22OS

Molecular Weight

262.4 g/mol

IUPAC Name

(3bS,5aS,6S,8aS,8bS)-5a-methyl-3b,4,5,6,7,8,8a,8b,9,10-decahydroindeno[5,4-e][1]benzothiol-6-ol

InChI

InChI=1S/C16H22OS/c1-16-8-6-10-11(13(16)3-5-15(16)17)2-4-14-12(10)7-9-18-14/h7,9-11,13,15,17H,2-6,8H2,1H3/t10-,11+,13-,15-,16-/m0/s1

InChI Key

JWZLPBSNBPYKOV-AYCVOAMHSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CS4

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CS4

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CS4

Synonyms

A-nor-3-thiaestra-1,5(10)-dien-17 beta-ol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The table below highlights critical structural distinctions between A-Nor-3-thiaestra-1,5(10)-dien-17beta-ol and related compounds:

Compound Name Core Structure Position 3 Substituent Position 17 Substituent Key Modifications
This compound A-Nor estrane Thia (S) β-hydroxyl A-ring removal, sulfur substitution
3-Methoxyestra-2,5(10)-dien-17beta-ol Estrane Methoxy (OCH₃) β-hydroxyl Intact A-ring, methoxy group
13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol Gonane Methoxy (OCH₃) β-hydroxyl Ethyl at C13, gonane backbone
(17β)-17-Ethynyl-3-methoxyestra-1(10),2,4-trien-17-ol Estrane Methoxy (OCH₃) Ethynyl, β-hydroxyl Ethynyl at C17, trien system

Key Observations :

  • 3-Thia substitution introduces a larger, less electronegative atom than methoxy or hydroxyl groups, which may weaken hydrogen-bonding interactions with steroid receptors .

Physicochemical Properties

Data for 3-methoxyestra-2,5(10)-dien-17beta-ol () provides a benchmark for comparison:

Property 3-Methoxyestra-2,5(10)-dien-17beta-ol This compound (Inferred)
Molecular Weight 288.42 g/mol ~290–300 g/mol (estimated)
Melting Point 111–113.5°C Likely lower (due to reduced crystallinity from A-Nor)
LogP (XLogP3) 4.2 Higher (thia substitution increases hydrophobicity)
PSA 29.46 Ų Reduced (sulfur’s lower polarity vs. methoxy)

Implications :

  • The thia group likely increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • A-Nor modification may lower melting points due to disrupted crystal packing .
3-Methoxyestra-2,5(10)-dien-17beta-ol ():
  • Reproductive toxicity : Classified as hazardous (H361, H362).
  • Environmental impact : Acute/chronic aquatic toxicity (H410).
This compound (Predicted):
  • Toxicity: Sulfur’s metabolic byproducts (e.g., sulfoxides) may introduce novel toxic pathways.

Comparison with Ethynyl Derivatives () :

  • Ethynyl-substituted compounds (e.g., 17α-ethynylestradiol) exhibit potent hormonal activity due to enhanced receptor binding. The absence of an ethynyl group in A-Nor-3-thiaestra may limit such effects .

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